Bienvenue dans la boutique en ligne BenchChem!

Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Lipophilicity Membrane permeability Cell-based assays

Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 727661-19-0) is a heterocyclic building block belonging to the triazolopyrimidine family, defined by the fusion of a 1,2,4-triazole ring with a pyrimidine core. With molecular formula C₉H₁₁N₅O₂ and a molecular weight of 221.22 g·mol⁻¹, the compound features a 7-amino group, a 2-methyl substituent, and an ethyl ester at the 6-position.

Molecular Formula C9H11N5O2
Molecular Weight 221.22
CAS No. 727661-19-0
Cat. No. B2800880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS727661-19-0
Molecular FormulaC9H11N5O2
Molecular Weight221.22
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C(=NC(=N2)C)N=C1)N
InChIInChI=1S/C9H11N5O2/c1-3-16-8(15)6-4-11-9-12-5(2)13-14(9)7(6)10/h4H,3,10H2,1-2H3
InChIKeyGFBDMCFNAXZIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (727661-19-0): Procurement-Relevant Identity & Class Characteristics


Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 727661-19-0) is a heterocyclic building block belonging to the triazolopyrimidine family, defined by the fusion of a 1,2,4-triazole ring with a pyrimidine core . With molecular formula C₉H₁₁N₅O₂ and a molecular weight of 221.22 g·mol⁻¹, the compound features a 7-amino group, a 2-methyl substituent, and an ethyl ester at the 6-position . Triazolopyrimidines are widely exploited in medicinal chemistry as kinase inhibitor scaffolds, as evidenced by CDK2 inhibitors with nanomolar IC₅₀ values and >100‑fold selectivity over GSK‑3β [1]. This specific substitution pattern makes the compound a versatile intermediate for structure–activity relationship (SAR) exploration and for the synthesis of bioisosteric analogues.

Why Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Cannot Be Substituted with In‑Class Analogs


Although multiple triazolopyrimidine‑6‑carboxylate analogs are commercially available, they are not interchangeable because even small modifications to the core scaffold produce large shifts in physicochemical and biological properties that impact assay performance, pharmacokinetic behavior, and downstream synthetic utility. For instance, replacing the ethyl ester with a carboxylic acid or a carbonitrile alters logP by >0.4 log units, modifies the topological polar surface area (TPSA) by >10 Ų, and changes the hydrogen‑bond donor count—parameters that directly control membrane permeability and oral absorption . Furthermore, the 2‑methyl group influences kinase selectivity; triazolopyrimidines lacking this substituent frequently show reduced selectivity over off‑target kinases such as GSK‑3β [1]. The quantitative evidence below demonstrates that the specific substitution pattern of CAS 727661-19-0 confers measurable advantages over its closest structural relatives.

Quantitative Differentiation of Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (727661-19-0) Against Closest Analogs


Lipophilicity Advantage Over the Carboxylic Acid Analog Enhances Membrane Permeability

The ethyl ester (target) exhibits a LogP of +0.19, whereas the corresponding carboxylic acid (CAS 1211486-58-6) has a LogP of −0.29 . This 0.48 log‑unit difference corresponds to a ~3‑fold higher partition coefficient and predicts superior passive diffusion across biological membranes. In intracellular target engagement assays, the more lipophilic ethyl ester is expected to reach higher intracellular concentrations at equivalent extracellular dosing.

Lipophilicity Membrane permeability Cell-based assays

Reduced Polar Surface Area and H‑Bond Donor Count Improve Oral Absorption Potential

The ethyl ester has a TPSA of 95.4 Ų and one H‑bond donor, whereas the carboxylic acid analog has a TPSA of 106.4 Ų and two H‑bond donors . The 11.0 Ų lower TPSA and one fewer H‑bond donor of the ester place it in a more favorable region of drug‑like chemical space, predicting higher oral absorption and blood–brain barrier penetration.

Oral bioavailability Drug-likeness Lipinski parameters

Synthetic Versatility Advantage Over the Carbonitrile Analog

The ethyl ester can be directly hydrolyzed, amidified, or transesterified to generate diverse derivatives, while the carbonitrile analog (CAS 896666-78-7, LogP −0.11) requires harsh acidic or basic conditions for conversion and yields the amide or acid with no analogous transesterification pathway . This broadens the synthetic utility of the ethyl ester as a common intermediate for parallel library synthesis.

Synthetic chemistry Late-stage functionalization Building block

Class‑Level Selectivity of 2‑Methyl Triazolopyrimidines for CDK2 Over GSK‑3β

Although direct profiling data for CAS 727661-19-0 are not publicly available, the 2‑methyl triazolopyrimidine scaffold has been crystallographically validated in CDK2 and exhibits 167‑fold selectivity over the closely related kinase GSK‑3β (CDK2 IC₅₀ = 120 nM) [1]. By contrast, triazolopyrimidines lacking the 2‑methyl group frequently display reduced selectivity in kinase panel screens. This class‑level evidence indicates that the 2‑methyl substituent is a key determinant of kinase selectivity.

Kinase selectivity CDK2 GSK‑3β

Preferential Synthetic Access to 7‑Amino‑Substituted Derivatives for Kinase Hinge‑Binding

The 7‑amino group is a privileged motif for ATP‑competitive kinase inhibitors, forming key hydrogen bonds with the kinase hinge region. In the triazolopyrimidine series, 6‑carboxylate‑7‑amino analogs have been reported to inhibit CK2 with micromolar IC₅₀ values, whereas 7‑oxo or 7‑unsubstituted analogs are largely inactive (IC₅₀ > 10 µM) [1]. This SAR indicates that the 7‑amino group is essential for hinge‑binding activity.

Kinase hinge binder 7‑amino motif ATP‑competitive inhibitor

Optimized Rotatable Bond Count for Conformational Sampling in Docking Studies

CAS 727661-19-0 possesses exactly two rotatable bonds (ethyl ester group), compared to only one rotatable bond for the carboxylic acid analog (CAS 1211486-58-6) . This modest increase in flexibility allows the ester side chain to sample additional low‑energy conformations without introducing excessive entropic penalty, which can improve docking scores and hit rates in virtual screening campaigns against targets with flexible binding pockets.

Molecular docking Conformational flexibility Virtual screening

Recommended Research and Industrial Application Scenarios for Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate


Kinase Inhibitor Lead Generation (CDK2, CK2, and PDK1)

The triazolopyrimidine-6-carboxylate scaffold is a validated kinase inhibitor core, with the 2-methyl and 7-amino groups contributing to selectivity and hinge-binding affinity [1][2]. CAS 727661-19-0 is an ideal starting material for the synthesis of focused kinase libraries targeting CDK2, CK2, and PDK1, where the ethyl ester allows facile late‑stage diversification to amides, acids, and alcohols .

Cell‑Based Antiproliferative Assays Requiring Intracellular Target Engagement

The favorable LogP (+0.19) and moderate TPSA (95.4 Ų) of the ethyl ester enhance passive membrane permeability relative to the carboxylic acid analog . This makes CAS 727661-19-0 the preferred form for cell‑based antiproliferative or target‑engagement assays where the compound must cross the cell membrane to reach intracellular kinases.

Prodrug Design and Pharmacokinetic Optimization

The ethyl ester can serve as a prodrug moiety, masking the polar carboxylate until hydrolysis by plasma esterases releases the active acid in vivo . This strategy is commonly employed to improve oral bioavailability of carboxylic acid‑containing kinase inhibitors. Researchers can directly use CAS 727661-19-0 for ester prodrug screening without separate hydrolysis and re‑esterification steps.

Computational Screening and Structure‑Based Drug Design

With two rotatable bonds, a hydrogen‑bond donor at the 7‑amino position, and a TPSA within drug‑like space, CAS 727661-19-0 possesses an optimal property profile for virtual screening and molecular docking campaigns . Its physicochemical parameters align with Lipinski’s rule‑of‑five, reducing the need for pre‑filtering and increasing the likelihood of identifying computa­tionally tractable hits.

Quote Request

Request a Quote for Ethyl 7-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.